Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate
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Overview
Description
Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound features an amino group and a chloro substituent on the pyrazole ring, making it a valuable intermediate in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate typically involves the reaction of 3-amino-4-chloropyrazole with methyl acrylate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Condensation Reactions: The compound can participate in condensation reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of nitro-pyrazoles.
Reduction: Formation of amino-pyrazoles.
Scientific Research Applications
Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The amino and chloro substituents on the pyrazole ring allow it to bind to active sites of enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole
- 4-Chloro-3-methyl-1H-pyrazole
- 3-Amino-4-chloro-1H-pyrazole
Uniqueness
Methyl 3-(3-amino-4-chloro-1h-pyrazol-1-yl)propanoate is unique due to the presence of both amino and chloro substituents on the pyrazole ring, which enhances its reactivity and potential for forming diverse derivatives. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules with potential biological activities .
Properties
Molecular Formula |
C7H10ClN3O2 |
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Molecular Weight |
203.62 g/mol |
IUPAC Name |
methyl 3-(3-amino-4-chloropyrazol-1-yl)propanoate |
InChI |
InChI=1S/C7H10ClN3O2/c1-13-6(12)2-3-11-4-5(8)7(9)10-11/h4H,2-3H2,1H3,(H2,9,10) |
InChI Key |
CZFCVSBFNUWKHO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
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